

# Unveiling the Critical Role of the C-terminal Arginine in Urechistachykinin II Functionality

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## Compound of Interest

Compound Name: Urechistachykinin II

Cat. No.: B549583

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the functional importance of the C-terminal residue of **Urechistachykinin II** (UTK-II), an invertebrate tachykinin-related peptide. By comparing the biological activity of native UTK-II with its C-terminally modified analogs, we highlight the pivotal role of the terminal arginine residue in receptor recognition and activation, offering valuable insights for the design of novel therapeutic agents targeting tachykinin receptor systems.

**Urechistachykinin II**, isolated from the echiuroid worm *Urechis unicinctus*, belongs to the tachykinin-related peptide (TRP) family, characterized by a conserved C-terminal motif of Phe-X-Gly-Y-Arg-NH<sub>2</sub>.<sup>[1]</sup> This contrasts with vertebrate tachykinins, which possess a Phe-X-Gly-Leu-Met-NH<sub>2</sub> C-terminal consensus sequence.<sup>[2]</sup> This structural divergence at the C-terminus is the primary determinant of receptor selectivity between invertebrate and vertebrate tachykinin receptors.

## Comparative Analysis of UTK-II and its Analogs

Experimental evidence demonstrates that the C-terminal arginine amide of UTK-II is indispensable for its potent activity on invertebrate tachykinin receptors. Substitution of this critical residue with methionine, the characteristic C-terminal residue of vertebrate tachykinins, leads to a dramatic shift in receptor specificity and biological activity.

## Quantitative Data Summary

The following table summarizes the pharmacological data from studies comparing the activity of native Urechistachykinin (Uru-TK) peptides with their C-terminally modified analogs on both invertebrate and vertebrate model systems.

Peptide/Analog	Target Tissue/Receptor	Bioassay	Potency/Activity	Reference
Urechistachykinins (Uru-TKs)	Cockroach Hindgut	Muscle Contraction	High	[3]
[Met <sup>10</sup> ]-Uru-TKs	Cockroach Hindgut	Muscle Contraction	1000-fold lower than Uru-TKs	[3]
Urechistachykinins (Uru-TKs)	Guinea Pig Ileum	Muscle Contraction	Low	[3]
[Met <sup>10</sup> ]-Uru-TKs	Guinea Pig Ileum	Muscle Contraction	1000-fold higher than Uru-TKs	[3]
[Arg <sup>11</sup> ]-Substance P	Cockroach Hindgut	Muscle Contraction	100-fold higher than Substance P	[3]
[Arg <sup>11</sup> ]-Substance P	Guinea Pig Ileum	Muscle Contraction	400-fold lower than Substance P	[3]
Uru-TK-like peptide analogs (C-terminal Met-NH <sub>2</sub> )	Mammalian Tachykinin Receptor	Receptor Binding	Potential to bind	[1][2]
[Ala <sup>10</sup> ]-Urechistachykinin II	Various Microbes	Antimicrobial Assay	Higher than native UTK-II	

## Experimental Protocols

### Cockroach Hindgut Contraction Assay

This bioassay is a classic method for assessing the myotropic activity of tachykinin-related peptides in invertebrates.

**Objective:** To measure the contractile response of the isolated cockroach hindgut to UTK-II and its analogs.

**Procedure:**

- **Dissection:** Isolate the hindgut from an adult cockroach (*Periplaneta americana*) in a physiological saline solution (e.g., cockroach saline).
- **Mounting:** Suspend the isolated hindgut in an organ bath containing aerated saline at a constant temperature (e.g., 30°C). One end of the hindgut is fixed, and the other is connected to an isometric force transducer.
- **Equilibration:** Allow the preparation to equilibrate for a period (e.g., 30-60 minutes) until a stable baseline tension is achieved.
- **Peptide Application:** Add cumulative concentrations of the test peptides (UTK-II and its analogs) to the organ bath.
- **Data Recording:** Record the changes in muscle tension in response to each peptide concentration.
- **Analysis:** Construct dose-response curves and determine the EC50 values (the concentration of peptide that produces 50% of the maximal response) for each compound.

## Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of UTK-II and its analogs to tachykinin receptors.

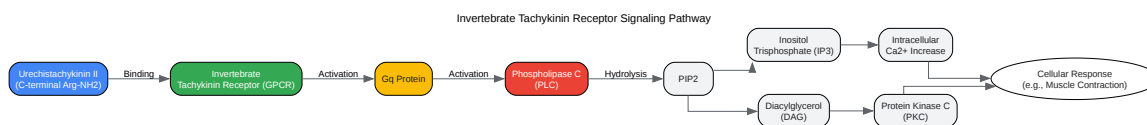
**Objective:** To quantify the ability of UTK-II and its analogs to displace a radiolabeled ligand from tachykinin receptors.

**Procedure:**

- **Membrane Preparation:** Prepare cell membrane homogenates from tissues or cells expressing the tachykinin receptor of interest (e.g., mammalian cells transfected with a tachykinin receptor).
- **Incubation:** Incubate the membrane preparation with a fixed concentration of a radiolabeled tachykinin ligand (e.g.,  $^{125}\text{I}$ -labeled Substance P) and varying concentrations of the unlabeled competitor peptides (UTK-II and its analogs).
- **Separation:** After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters.
- **Quantification:** Measure the radioactivity retained on the filters using a gamma counter.
- **Analysis:** Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. Calculate the  $\text{IC}_{50}$  value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the  $K_i$  (inhibition constant) for each test compound.

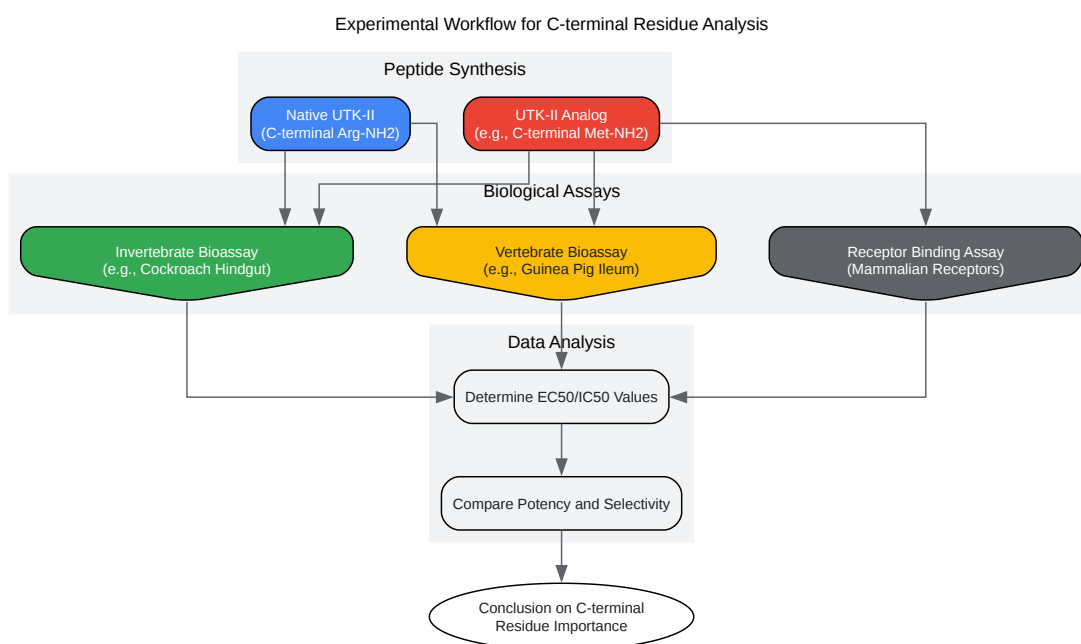
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of invertebrate tachykinin receptors and a typical experimental workflow for evaluating the functional importance of the UTK-II C-terminal residue.



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Caption: Signaling cascade initiated by UTK-II binding to its G-protein coupled receptor.



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Caption: Workflow for comparing native UTK-II and its C-terminal modified analogs.

## Conclusion

The experimental data unequivocally demonstrate that the C-terminal arginine amide of **Urechistachykinin II** is a critical determinant of its biological activity and receptor specificity. The dramatic loss of function in invertebrate systems and the gain of function in vertebrate systems upon substitution of this residue with methionine underscores its role as a key molecular switch for receptor recognition. These findings provide a rational basis for the design of selective tachykinin receptor agonists and antagonists, which could have significant therapeutic potential in a variety of physiological and pathological processes. Furthermore, the altered antimicrobial activity of C-terminal modified analogs suggests that this region of the peptide is also crucial for functions beyond receptor-mediated signaling.

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